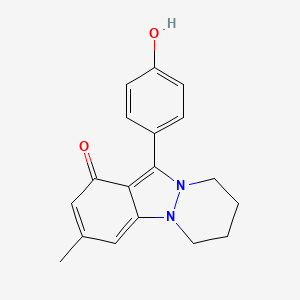
Nigellidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nigellidine can be synthesized through various methods. One efficient synthetic route involves the direct C-3 C–H arylation of (1H) indazole and pyrazole with aryl iodides or bromides using a palladium(II)/phenanthroline catalyst . This method provides a straightforward approach to obtaining this compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction of this compound from Nigella sativa seeds is a common practice. The seeds are typically subjected to solvent extraction processes to isolate the alkaloids, followed by purification steps to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Nigellidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl halides and catalysts such as palladium(II) are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Nigellidine is often compared with other bioactive compounds found in Nigella sativa, such as thymoquinone, α-hederin, and dithymoquinone . While all these compounds exhibit therapeutic properties, this compound is unique due to its indazole structure, which contributes to its distinct biological activities .
Comparison with Similar Compounds
Thymoquinone: Known for its antioxidant and anti-inflammatory properties.
α-Hederin: Exhibits anticancer and antiviral activities.
Dithymoquinone: Has potent antioxidant and anticancer effects.
Nigellidine’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
CAS No. |
120993-86-4 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3 |
InChI Key |
HJKNBAAMIKPHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















